molecular formula C16H20O4 B1345391 trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 735274-73-4

trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B1345391
CAS No.: 735274-73-4
M. Wt: 276.33 g/mol
InChI Key: BFSKIJULWXKKEX-NWDGAFQWSA-N
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Description

This compound, trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, serves as a key chemical intermediate in advanced pharmaceutical research, particularly in the development of novel neurotherapeutics. Its primary research value is demonstrated in the synthesis of complex molecules designed to target central nervous system receptors. Scientific studies have utilized this chemical entity as a critical building block in the structural exploration of cariprazine-based analogues, which are investigated as bitopic ligands for dopamine D3 and D2 receptors . The structural motif of this compound contributes to the linker region of these ligands, which are studied for their potential application in addressing psychostimulant use disorders and other affective conditions . By providing this specific structural framework, researchers can systematically modify pharmacophores to tune the selectivity and functional efficacy of potential therapeutic candidates, offering a valuable tool for medicinal chemists working in neuroscience and drug discovery .

Properties

IUPAC Name

(1R,2S)-2-[2-(2-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O4/c1-20-15-9-5-4-8-13(15)14(17)10-11-6-2-3-7-12(11)16(18)19/h4-5,8-9,11-12H,2-3,6-7,10H2,1H3,(H,18,19)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSKIJULWXKKEX-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CC2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)C[C@@H]2CCCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The synthesis typically proceeds via multi-step sequences involving:

  • Formation of the cyclohexane-1-carboxylic acid core.
  • Introduction of the 2-oxoethyl substituent bearing the 2-methoxyphenyl group.
  • Control of stereochemistry to achieve the trans isomer.

A common approach involves the acylation of cyclohexanone derivatives followed by oxidation and functional group transformations to install the carboxylic acid and ketone moieties.

Key Reaction Steps and Conditions

Step Reaction Type Reagents/Conditions Notes
1 Friedel-Crafts Acylation Cyclohexanone + 2-methoxybenzoyl chloride, AlCl3 Introduces the 2-(2-methoxyphenyl)-2-oxoethyl group onto cyclohexane ring
2 Oxidation Potassium permanganate (KMnO4) or Chromium trioxide (CrO3) Converts intermediate to carboxylic acid functionality
3 Esterification and Hydrolysis Acid catalysis or base hydrolysis Protects or liberates carboxylic acid group as needed
4 Stereochemical Control Use of chiral catalysts or selective hydrogenation Ensures trans configuration of substituents on cyclohexane ring

These steps are adapted from analogous syntheses of related compounds such as trans-2-[2-(3-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid and trans-2-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, which share similar synthetic challenges and strategies.

Asymmetric Catalytic Hydrogenation

A notable advanced method involves asymmetric catalytic hydrogenation to achieve high enantiomeric excess and trans stereochemistry. This method includes:

  • Preparation of a precursor compound bearing a suitable leaving group or protecting group.
  • Catalytic hydrogenation in the presence of a chiral ruthenium complex catalyst, cyclohexylamine, and an alcohol solvent (methanol or ethanol).
  • Reaction conditions typically include hydrogen pressure of 0.5–1 MPa, temperature range 50–70 °C, and reaction time of at least 4 hours.
  • Post-reaction purification involves filtration, impurity removal, pH adjustment, and extraction to isolate the target acid with high purity and enantiomeric excess (~99%).

This method is exemplified in the synthesis of related compounds and can be adapted for the target molecule by modifying the aromatic substituent to 2-methoxyphenyl.

Parameter Typical Range/Value
Catalyst Chloro {(S)-(+)-5,5'-bis[bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bis-1,3-benzodioxin}(p-toluene)ruthenium chloride
Solvent Methanol or Ethanol
Hydrogen Pressure 0.5–1 MPa
Temperature 50–70 °C
Reaction Time ≥ 4 hours
Purity Achieved > 99%
Enantiomeric Excess (EE) ~99%

Alternative Synthetic Approaches

  • Friedel-Crafts Acylation Followed by Oxidation: Direct acylation of cyclohexanone with 2-methoxybenzoyl chloride under Lewis acid catalysis, followed by oxidation to introduce the carboxylic acid group.
  • Cross-Benzoin and Stetter-Type Reactions: Organocatalytic methods using umpolung reactivity to form carbon-carbon bonds between benzils and aldehydes, potentially applicable for constructing the 2-oxoethyl linkage.
  • Continuous-Flow Synthesis: Process intensification using packed-bed reactors or microreactors to improve reaction efficiency and stereoselectivity in key bond-forming steps.

Research Findings and Data Summary

Aspect Details
Stereochemical Outcome Trans isomer favored by selective hydrogenation and catalyst choice
Yield Typically high (>80%) in optimized industrial processes
Purification Techniques Recrystallization, chromatography, pH adjustment, and solvent extraction
Catalysts Chiral ruthenium complexes for asymmetric hydrogenation; Lewis acids for acylation
Solvents Methanol, ethanol, tetrahydrofuran (THF), ethyl acetate
Reaction Monitoring Thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC)
Industrial Scale Adaptation Large-scale reactors with controlled temperature, pressure, and catalyst recycling

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction of the ketone group in the 2-(2-methoxyphenyl)-2-oxoethyl moiety can yield alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of various organic transformations.

    Materials Science: It can be incorporated into polymer matrices to modify their physical properties, such as thermal stability and mechanical strength.

Biology and Medicine

    Drug Development: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or receptor binding.

Industry

    Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives, providing improved adhesion and durability.

Mechanism of Action

The mechanism by which trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid exerts its effects depends on its application. In drug development, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs with Varied Phenyl Substituents

Table 1: Key Structural and Physical Properties
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid 2-OCH₃ (ortho) C₁₆H₁₈O₄ 298.3* Not explicitly provided Predicted higher solubility due to electron-donating methoxy group.
trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid 2-I (ortho) C₁₅H₁₇IO₃ 372.2 735274-95-0 Boiling point: 480.3±20.0°C (predicted); pKa: 4.98±0.28 (electron-withdrawing iodine may lower acidity).
trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid 3-OCH₃ (meta) C₁₅H₁₈O₄ 274.3 97405-37-3 Meta-methoxy may reduce steric hindrance compared to ortho substitution.
cis-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid 4-OCH₃ (para), cis C₁₆H₁₈O₄ 298.3* 736136-34-8 Para-substitution enhances symmetry; cis stereochemistry may alter melting point and crystallinity.
trans-2-(2-Methylthiobenzoyl)cyclohexane-1-carboxylic acid 2-SCH₃ (ortho) C₁₅H₁₈O₃S 278.37 1134611-70-3 Sulfur-containing substituent may increase lipophilicity and metabolic stability.
trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid 4-Cl (para) C₁₅H₁₇ClO₃ 280.7 312585-66-3 Chlorine’s electronegativity may enhance acidity (lower pKa) compared to methoxy analogs.

*Calculated based on molecular formula.

Key Observations

Substituent Position and Electronic Effects: Ortho-substituted analogs (e.g., 2-OCH₃, 2-I, 2-SCH₃) exhibit steric hindrance and electronic effects that influence reactivity. The methoxy group (electron-donating) in the target compound likely increases solubility in polar solvents compared to electron-withdrawing groups like iodine or chlorine .

Stereochemistry :

  • trans vs. cis configuration : The trans configuration in the target compound reduces steric clash between the carboxylic acid and the phenyl substituent, possibly enhancing stability compared to cis isomers (e.g., cis-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid) .

Functional Group Variations: Methylthio (SCH₃) vs. Methoxy (OCH₃): The sulfur atom in methylthio analogs increases lipophilicity, which may enhance membrane permeability but reduce water solubility .

Biological Activity

Chemical Identity
trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, with the CAS number 735274-73-4, has a molecular formula of C16H20O4 and a molecular weight of 276.33 g/mol. This compound features a cyclohexane ring substituted with a carboxylic acid and a methoxyphenyl group, which contributes to its potential biological activities.

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of various compounds related to this compound. Research indicates that compounds with similar structural features exhibit significant inhibitory effects against Mycobacterium tuberculosis (Mtb). In a screening of 1070 compounds, several demonstrated low cytotoxicity and potent activity against Mtb, with minimum inhibitory concentrations (MIC) below 20 µM for many hits .

Cytotoxicity and Selectivity

The cytotoxicity of this compound has been evaluated in HepG2 cell lines. The IC20 values suggest a range of activity, with some compounds exhibiting low cytotoxicity (IC20 > 40 µM) and favorable selectivity indices (SI) indicating potential for therapeutic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the methoxyphenyl group can significantly influence the biological activity of the compound. For instance, the introduction of different substituents on the phenyl ring has been shown to alter both potency and selectivity against microbial targets .

Case Studies

  • Inhibition of Mycobacterium tuberculosis : A study involving a library of compounds found that those similar to this compound exhibited MIC values as low as 6.3 µM, suggesting high potency against Mtb. The research emphasized the importance of chemical properties in determining biological efficacy .
  • Cytotoxicity Assessment : In vitro studies on HepG2 cells indicated that certain analogs maintained a high selectivity index, making them promising candidates for further development in anti-cancer therapies .

Data Summary

PropertyValue
Molecular FormulaC16H20O4
Molecular Weight276.33 g/mol
CAS Number735274-73-4
Melting Point109 - 111 °C
Antimicrobial Activity (MIC)< 20 µM against Mtb
Cytotoxicity (IC20)> 40 µM in HepG2 cells

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